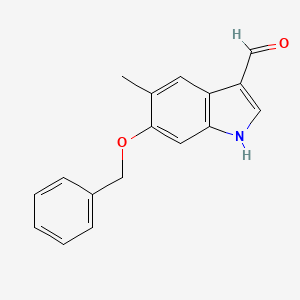

6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-6-phenylmethoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-12-7-15-14(10-19)9-18-16(15)8-17(12)20-11-13-5-3-2-4-6-13/h2-10,18H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFXLVRAYRCNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC3=CC=CC=C3)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216173 | |

| Record name | 5-Methyl-6-(phenylmethoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-97-1 | |

| Record name | 5-Methyl-6-(phenylmethoxy)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-6-(phenylmethoxy)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Benzyloxy 5 Methyl 1h Indole 3 Carbaldehyde

Retrosynthetic Disconnections and Precursor Analysis

Retrosynthetic analysis of 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde reveals two primary strategic disconnections.

Pathway A: C3-Formylation Strategy The most direct disconnection involves the removal of the C3-carbaldehyde group. This suggests a formylation reaction as the final synthetic step. The key precursor for this route is the substituted indole (B1671886) core, 6-Benzyloxy-5-methyl-1H-indole . This intermediate can be further disconnected through established indole syntheses. For instance, using the logic of the Fischer indole synthesis, the C2-C3 and N1-C2 bonds can be cleaved, leading back to (4-(benzyloxy)-5-methylphenyl)hydrazine and a two-carbon aldehyde equivalent.

Pathway B: Indole Ring Formation Strategy Alternatively, the indole ring itself can be the subject of disconnection. This approach builds the heterocyclic system with the required substituents already in place or introduced during the cyclization process.

A Leimgruber-Batcho approach would disconnect the pyrrole (B145914) ring, leading to the precursor 1-(Benzyloxy)-2-methyl-4-nitrobenzene . This strategy is known for its high yields and mild conditions. wikipedia.org

A Palladium-catalyzed approach, such as the Larock heteroannulation, would disconnect the indole into an ortho-haloaniline and an alkyne. This would identify 2-amino-4-benzyloxy-5-methyl-iodobenzene and a protected acetylene (B1199291) synthon for the C2 and C3 positions as key precursors. wikipedia.orgub.edu

These disconnections outline the principal synthetic routes that are explored in the subsequent sections.

Direct Formylation Techniques for Substituted Indole Systems

The introduction of a formyl group at the C3 position of a pre-formed indole ring is a common and effective strategy. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic substitution, particularly at the C3 position.

The Vilsmeier-Haack reaction is the most widely used method for the 3-formylation of indoles. It is efficient, mild, and generally high-yielding for electron-rich aromatic and heteroaromatic substrates. buu.ac.th

Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The indole nitrogen lone pair donates electron density into the ring, activating the C3 position for electrophilic attack by the Vilsmeier reagent. This forms an iminium ion intermediate. Subsequent aqueous workup hydrolyzes the iminium ion to yield the final 3-carbaldehyde product. wikipedia.org

The precursor, 6-Benzyloxy-5-methyl-1H-indole, is expected to be highly reactive under Vilsmeier-Haack conditions due to the electron-donating nature of the benzyloxy and methyl substituents, which further enhance the nucleophilicity of the C3 position.

Interactive Data Table: Typical Vilsmeier-Haack Reaction Conditions

| Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Workup | Typical Yield (%) |

| POCl₃ | DMF | Dichloromethane | 0 to RT | Aqueous Base | 85-95 |

| Oxalyl Chloride | DMF | THF | -10 to 0 | Aqueous Base | 80-90 |

| Phosgene | DMF | Toluene | 0 to RT | Aqueous Base | 80-90 |

This data is generalized from typical indole formylation procedures.

While the Vilsmeier-Haack reaction is predominant, other methods can achieve electrophilic formylation of indoles:

Gattermann Reaction: This method uses hydrogen cyanide and hydrogen chloride. Due to the toxicity of HCN, a variation using zinc cyanide (Adams modification) is often preferred.

Reimer-Tiemann Reaction: This reaction involves treating the indole with chloroform (B151607) in the presence of a strong base. However, it is more commonly used for phenols and can lead to mixtures of products with indoles, including ring-expanded quinolines.

Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine in an acidic medium.

For a substrate like 6-Benzyloxy-5-methyl-1H-indole, these alternatives are generally less efficient and offer fewer advantages in terms of yield and selectivity compared to the Vilsmeier-Haack reaction.

Indole Ring Construction Strategies Incorporating Benzyloxy and Methyl Functionalities

Building the indole scaffold from acyclic precursors is a versatile approach that allows for the incorporation of desired functionalities from the start.

The Fischer indole synthesis is a classic and robust method for constructing the indole core. rsc.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone). wikipedia.org

For the synthesis of the target molecule, the key starting material would be (4-(benzyloxy)-5-methylphenyl)hydrazine . This can be prepared from the corresponding aniline (B41778), 4-benzyloxy-5-methylaniline, via diazotization followed by reduction with reagents like tin(II) chloride. chemicalbook.comchemicalbook.com

The choice of the carbonyl partner is critical. To obtain the 3-carbaldehyde, a protected glyoxal (B1671930) or pyruvaldehyde derivative could be used. The general mechanism proceeds through:

Formation of the phenylhydrazone.

Tautomerization to an enamine.

A ub.eduub.edu-sigmatropic rearrangement (the key bond-forming step).

Loss of ammonia (B1221849) and aromatization to form the indole ring. wikipedia.org

Interactive Data Table: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples | Typical Conditions |

| Brønsted Acids | Acetic Acid, Hydrochloric Acid, p-Toluenesulfonic Acid | Ethanol or Acetic Acid, Reflux |

| Lewis Acids | Zinc Chloride (ZnCl₂), Boron Trifluoride (BF₃) | Ethanol or Toluene, Reflux |

| Polyphosphoric Acid (PPA) | PPA | Neat or in a high-boiling solvent, 100-180°C |

This data is based on general procedures for the Fischer Indole Synthesis. google.com

Modern synthetic chemistry offers powerful palladium-catalyzed methods for constructing heterocyclic rings, including the indole scaffold. These methods often proceed under milder conditions than classical techniques.

Larock Indole Synthesis: This is a powerful palladium-catalyzed heteroannulation of an o-haloaniline with an alkyne. wikipedia.orgub.edu To synthesize the target structure, one would start with a substituted o-iodoaniline, such as 2-iodo-4-benzyloxy-5-methylaniline . The reaction with a suitable alkyne, such as one bearing a protected aldehyde equivalent, would lead to the indole core. The catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) species, alkyne insertion, intramolecular amination, and reductive elimination to regenerate the catalyst. acs.orgnih.gov

Other Palladium-Catalyzed Routes:

Intramolecular C-H Amination: These strategies involve the cyclization of appropriately substituted anilines, such as N-substituted 2-vinylanilines. Palladium catalysts can facilitate the intramolecular C-N bond formation via C-H activation. acs.org

Three-Component Reactions: Recent advances have enabled the synthesis of 3-formylindoles through a palladium-catalyzed three-component reaction of aryl iodides, acetal (B89532) alkynes, and a nitrogen source like di-t-butyldiaziridinone. rsc.org This approach constructs the fully functionalized indole in a single step.

These palladium-catalyzed methods offer significant advantages in terms of functional group tolerance and substrate scope, providing modern and efficient pathways to complex indole derivatives. nih.gov

Other Established and Emerging Indole Synthetic Pathways (e.g., Larock, Hemetsberger)

While traditional methods like the Fischer and Bischler syntheses are foundational, other named reactions offer unique advantages for accessing specific substitution patterns.

The Larock indole synthesis is a potent palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This one-pot process is highly valued for its ability to construct 2,3-disubstituted indoles with excellent regioselectivity. ub.edu The reaction mechanism involves oxidative addition of the iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne, and subsequent reductive elimination to form the indole ring. wikipedia.org The versatility of the Larock synthesis is demonstrated by the wide tolerance of functional groups on both the aniline and alkyne components, including alkyl, aryl, and silyl (B83357) groups. wikipedia.org For the synthesis of this compound, a hypothetical Larock approach would involve a suitably substituted ortho-iodoaniline and an alkyne that allows for the eventual introduction of the 3-carbaldehyde group.

The Hemetsberger indole synthesis (also known as the Hemetsberger–Knittel synthesis) provides a route to indole-2-carboxylic esters via the thermal decomposition of a 3-aryl-2-azido-propenoic ester. rsc.orgwikipedia.orgwikipedia.org The reaction is believed to proceed through a vinyl nitrene intermediate which undergoes electrocyclization onto the aromatic ring. rsc.orgnih.gov A key advantage of this method is its suitability for the regiospecific synthesis of 4- or 6-substituted indoles starting from ortho- or para-substituted benzaldehydes, respectively. rsc.org This pathway is particularly relevant for the target molecule, as a para-substituted benzaldehyde (B42025) precursor could be used to install the desired C-6 benzyloxy group. While yields are often high, the synthesis and stability of the azido (B1232118) starting material can be challenging. wikipedia.orgwikipedia.org

| Synthetic Pathway | Key Reactants | Catalyst/Conditions | Primary Product | Key Advantages |

| Larock Synthesis | ortho-iodoaniline, disubstituted alkyne | Palladium (e.g., Pd(OAc)₂) | 2,3-disubstituted indoles | High versatility, good functional group tolerance, excellent regioselectivity. wikipedia.orgub.edu |

| Hemetsberger Synthesis | 3-aryl-2-azido-propenoic ester | Thermal decomposition | Indole-2-carboxylic esters | Well-suited for regiospecific synthesis of 4- or 6-substituted indoles. rsc.org |

Regioselective Functionalization at C-5 and C-6 Positions During Synthesis

Achieving the specific 5-methyl and 6-benzyloxy substitution pattern on the indole core requires precise control over regioselectivity. Directing group strategies and the inherent reactivity of indole precursors are paramount. The functionalization of the less reactive C-4 to C-7 positions on the indole's benzene (B151609) ring is a significant synthetic challenge compared to the more reactive C-2 and C-3 positions of the pyrrole ring. nih.gov

Recent advances in C-H functionalization have provided powerful tools for modifying these positions. For instance, copper-catalyzed methods have been developed for the direct C-6 arylation of indoles. acs.org Similarly, researchers have achieved regioselective C-5 alkylation of indoles bearing a carbonyl group at the C-3 position, using a copper-carbene species. nih.gov This latter approach is particularly noteworthy as the directing effect of a C-3 substituent can guide functionalization to the C-5 position. nih.goveurekalert.org

In a de novo synthesis approach, the substitution pattern is often established on the aniline or benzaldehyde precursor before the indole ring is formed. For example, in a potential Hemetsberger synthesis of the target molecule, one would start with a 4-benzyloxy-3-methylbenzaldehyde. Condensation with ethyl azidoacetate would yield the required azido-propenoate precursor, which upon thermolysis, would cyclize to form the desired 6-benzyloxy-5-methylindole skeleton. rsc.org

Optimization of Reaction Conditions for Enhanced Efficiency and Yield

Maximizing the yield and efficiency of indole syntheses is critical for their practical application. This is achieved through careful optimization of parameters such as catalyst, ligands, solvent, temperature, and reaction time. rsc.org

For palladium-catalyzed reactions like the Larock synthesis, the choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., NaOAc, K₂CO₃) can significantly impact the outcome. wikipedia.orgmdpi.com In some cases, additives like LiCl are crucial for reaction efficiency. wikipedia.org Researchers have also developed modified Larock procedures that are more environmentally benign, for example, by using 10% Pd/C as a catalyst and avoiding the use of lithium chloride. wikipedia.org Nickel-catalyzed Larock-type heteroannulations have also been reported as a more cost-effective alternative. rsc.org

Optimization often involves screening various conditions to find the ideal balance that promotes the desired reaction while minimizing side products. For instance, in the development of a C-5 functionalization reaction, researchers optimized the catalyst system, discovering that a combination of copper and silver salts (Cu(OAc)₂·H₂O and AgSbF₆) dramatically increased the yield from 18% to 62%. news-medical.net Further adjustments to solvent volume and concentration pushed the yield to 77%. news-medical.net

Catalyst Development and Ligand Design for Specific Transformations

The catalyst system is the cornerstone of many modern synthetic methods. For transition metal-catalyzed reactions, the ligand bound to the metal center plays a crucial role in modulating its reactivity, stability, and selectivity. rsc.org

In palladium-catalyzed indole syntheses, a wide array of phosphine (B1218219) ligands have been explored. mdpi.com The steric and electronic properties of the ligand can influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle. rsc.org For example, bulky, electron-rich phosphine ligands like Xantphos have been shown to be effective in palladium-catalyzed reactions for synthesizing indole-3-carboxylic acids. acs.org The development of palladium pincer complexes, where a ligand binds to the metal center in a tridentate fashion, is another area of active research aimed at creating highly stable and active catalysts. nih.gov

Beyond palladium, other transition metals are widely used. Rhodium(II) complexes, for example, have been employed for the C-6 selective alkylation of certain indoles. snnu.edu.cn Copper catalysis is also gaining prominence due to its lower cost and unique reactivity, enabling transformations like C-H sulfonylation and alkylation at specific positions on the indole ring. nih.govacs.orgresearchgate.net The design of novel ligands, such as N-heterocyclic indolyl precursors, continues to expand the toolkit for creating customized palladium catalysts for specific cross-coupling reactions. nih.gov

| Catalyst System | Transformation | Ligand Example | Key Feature |

| Palladium | Larock Indole Synthesis | PPh₃ (Triphenylphosphine) | Commonly used, versatile for various substrates. wikipedia.org |

| Palladium | Indole-3-carboxylic acid synthesis | Xantphos | Bulky, electron-rich ligand promoting C-N/C-O coupling. acs.org |

| Rhodium(II) | C-6 Alkylation of Indoles | Acetate (from Rh₂(OAc)₄) | Directs alkylation to the C-6 position via hydrogen bonding. snnu.edu.cn |

| Copper | C-5 Alkylation of Indoles | None specified | Cost-effective metal enabling regioselective C-H functionalization. nih.gov |

Green Chemistry Principles in Synthetic Route Design (e.g., atom economy, solvent selection)

Modern synthetic chemistry increasingly incorporates the principles of green chemistry to minimize environmental impact. tandfonline.com This involves designing processes that are more efficient, use less hazardous materials, and generate less waste. tandfonline.comresearchgate.net

Atom economy is a core concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jk-sci.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. Multi-component reactions, which combine several reactants in a single step to form a complex product, are often highly atom-economical and are being developed for indole synthesis. rsc.org

Solvent selection is another critical aspect of green chemistry. Traditional syntheses often rely on volatile and toxic organic solvents. There is a significant push to replace these with greener alternatives such as water, ethanol, ionic liquids, or deep eutectic solvents. eurekaselect.comresearchgate.net For instance, researchers have developed copper-catalyzed indole syntheses that can be performed in water, often with the added benefit of catalyst recyclability. researchgate.net Microwave-assisted synthesis is another green technique that can accelerate reactions, reduce energy consumption, and often allows for solvent-free conditions. tandfonline.comtandfonline.com Adopting these principles in the synthesis of this compound would involve choosing reaction pathways with high atom economy and utilizing environmentally benign solvents and energy sources.

Reactivity Profiles and Strategic Functional Group Transformations

Reactivity of the Indole-3-Carbaldehyde Moiety

The aldehyde group at the C3 position of the indole (B1671886) ring is a versatile functional handle that participates in a wide array of chemical reactions. Its reactivity is modulated by the electron-donating character of the indole ring, which can influence the electrophilicity of the carbonyl carbon.

The carbonyl group of 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde is susceptible to nucleophilic attack. Reduction of the aldehyde to a primary alcohol, (6-benzyloxy-5-methyl-1H-indol-3-yl)methanol, is a fundamental transformation. This can be achieved using a variety of reducing agents.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF). Due to the milder nature of NaBH₄, it is often preferred as it selectively reduces the aldehyde without affecting other potentially sensitive functional groups.

The general reaction is as follows:

Reactant: this compound

Reagent: Sodium Borohydride (NaBH₄)

Solvent: Methanol (MeOH)

Product: (6-Benzyloxy-5-methyl-1H-indol-3-yl)methanol

This transformation is a key step in the synthesis of various biologically active molecules and natural product analogues where a hydroxymethyl group at the C3 position is required.

The aldehyde functionality is a key precursor for constructing new carbon-carbon bonds through various condensation reactions. These reactions are pivotal for extending the carbon framework and synthesizing more complex indole derivatives.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl cyanoacetate, or Meldrum's acid), typically in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. acgpubs.org The reaction proceeds via a nucleophilic addition to the aldehyde followed by dehydration to yield an α,β-unsaturated product. For instance, reacting this compound with malononitrile (B47326) in the presence of a basic catalyst would yield (E)-2-((6-benzyloxy-5-methyl-1H-indol-3-yl)methylene)malononitrile. These reactions are valuable for synthesizing precursors to various heterocyclic systems and compounds with potential biological activities. amazonaws.com

Aldol (B89426) Condensation: In an aldol condensation, the indole-3-carbaldehyde can react with an enolate ion derived from a ketone or another aldehyde. This reaction, usually catalyzed by an acid or a base, results in the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated carbonyl compound.

Wittig Olefination: The Wittig reaction provides a reliable method for converting the aldehyde into an alkene. This involves the reaction of this compound with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene (E or Z) can often be controlled by the choice of the ylide and the reaction conditions. This transformation is widely used in the synthesis of natural products and pharmaceuticals containing an indole moiety linked to a double bond.

| Reaction Type | Reactant | Key Reagents | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | This compound | Active methylene compound (e.g., malononitrile), basic catalyst (e.g., piperidine) | α,β-Unsaturated dinitrile |

| Aldol Condensation | This compound | Enolate of a ketone/aldehyde, acid/base catalyst | α,β-Unsaturated carbonyl |

| Wittig Olefination | This compound | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene |

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-benzyloxy-5-methyl-1H-indole-3-carboxylic acid. This transformation is important for the synthesis of indole-3-carboxylic acid derivatives, which are found in various natural products and pharmacologically active compounds. nih.gov

Several oxidizing agents can be employed for this purpose. Milder oxidants like silver oxide (Ag₂O) or potassium permanganate (B83412) (KMnO₄) under controlled conditions are effective. In biological systems, aldehyde oxidases can catalyze the conversion of indole-3-carbaldehydes to their corresponding carboxylic acids. nih.gov The choice of reagent depends on the presence of other sensitive functional groups in the molecule. For instance, the benzyloxy group could be susceptible to cleavage under harsh oxidative or reductive conditions.

The carbonyl group of this compound readily reacts with primary amines and their derivatives to form a variety of nitrogen-containing functional groups. These reactions typically proceed via a nucleophilic addition to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the final product. researchgate.net

Imines and Schiff Bases: Reaction with primary amines (R-NH₂) leads to the formation of imines (also known as Schiff bases). masterorganicchemistry.comorganic-chemistry.org These C=N double bond-containing compounds are versatile intermediates in organic synthesis. The reaction is often catalyzed by a trace amount of acid. masterorganicchemistry.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime. This reaction is useful for the characterization of aldehydes and as a protecting group.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) forms hydrazones. These derivatives are often crystalline solids with sharp melting points, making them useful for the identification and purification of the parent aldehyde.

| Derivative | Reactant | Reagent | Functional Group Formed |

|---|---|---|---|

| Imine/Schiff Base | This compound | Primary Amine (R-NH₂) | C=N-R |

| Oxime | This compound | Hydroxylamine (NH₂OH) | C=N-OH |

| Hydrazone | This compound | Hydrazine (NH₂NH₂) | C=N-NH₂ |

Transformations Involving the Indole Nitrogen (N1-H)

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and an acidic proton, allowing it to participate in both electrophilic and nucleophilic reactions after deprotonation.

The acidic proton on the indole nitrogen can be removed by a suitable base to generate an indolyl anion, which is a potent nucleophile. This anion can then react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: This involves the reaction of the indolyl anion with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. beilstein-journals.org The choice of base and solvent is crucial for achieving high yields and selectivity. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). beilstein-journals.org The reaction conditions can influence the regioselectivity of alkylation, although N1-alkylation is generally favored for indoles. beilstein-journals.orgbeilstein-journals.org

N-Acylation: The indole nitrogen can be acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction introduces an acyl group onto the nitrogen atom, forming an N-acylindole. beilstein-journals.org N-acylation can also be achieved using thioesters as a stable acyl source. beilstein-journals.orgbeilstein-journals.org This transformation is significant as the N-acylindole motif is present in numerous pharmaceuticals and natural products. beilstein-journals.org The electron-withdrawing nature of the acyl group deactivates the indole ring towards electrophilic substitution and modifies the electronic properties of the molecule.

N-Protection and Deprotection Strategies for Controlled Synthesis

The indole nitrogen (N1) possesses a lone pair of electrons that contributes to the aromaticity of the ring system. While this makes the indole ring electron-rich and reactive, the N-H bond is weakly acidic and can participate in unwanted side reactions during synthetic manipulations at other positions. chim.ityoutube.com Therefore, protection of the indole nitrogen is a common strategy to ensure controlled and selective transformations.

N-Protection: The protection of the N-H group typically involves its deprotonation with a suitable base, followed by reaction with an electrophile to install the protecting group. The choice of protecting group is crucial and depends on its stability under subsequent reaction conditions and the ease of its eventual removal.

Common protecting groups for indoles include:

Sulfonyl groups (e.g., tosyl (Ts) or mesyl (Ms)): Installed using tosyl chloride or mesyl chloride in the presence of a base like sodium hydride (NaH).

Acyl groups (e.g., benzoyl (Bz)): Introduced using benzoyl chloride.

Alkoxymethyl groups (e.g., methoxymethyl (MOM)): These require specific conditions for installation.

Silyl (B83357) groups (e.g., tert-Butyldimethylsilyl (TBS) or Triisopropylsilyl (TIPS)): Offer stability under various conditions and are readily cleaved. nih.gov

N-Deprotection: The removal of the nitrogen protecting group is achieved under conditions that leave other functional groups, such as the C6-benzyloxy ether and the C3-carbaldehyde, intact. The deprotection method is specific to the protecting group employed.

| Protecting Group | Deprotection Reagent/Condition |

| Tosyl (Ts) | Strong bases (e.g., NaOH, KOH) or reductive cleavage |

| Benzoyl (Bz) | Basic hydrolysis (e.g., NaOH/MeOH) |

| tert-Butyldimethylsilyl (TBS) | Fluoride ion sources (e.g., TBAF) |

Sustainable electrochemical and photochemical methods are also emerging as greener alternatives for the protection and deprotection of functional groups. nih.gov

Manipulations of the Benzyloxy Protecting Group (C6-OBn)

The benzyloxy group at the C6 position serves as a robust protecting group for the phenolic hydroxyl functionality. Its removal unmasks the reactive hydroxyl group, paving the way for further functionalization.

The cleavage of the C-O bond in the benzyl ether can be accomplished through several reliable methods, with hydrogenolysis being the most common.

Hydrogenolysis: This method involves the catalytic cleavage of the benzyl ether using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). beilstein-journals.org The reaction is generally clean and proceeds under mild conditions, affording the corresponding 6-hydroxy-5-methyl-1H-indole-3-carbaldehyde. Care must be taken to control the reaction conditions to avoid over-reduction of the C3-aldehyde group. It is known that quaternary benzylammonium compounds undergo hydrogenolysis more readily than tertiary benzylamines, a principle that highlights the tunability of this reaction. beilstein-journals.org

Lewis Acid-Mediated Cleavage: Certain Lewis acids can effect the cleavage of benzyl ethers. While strong acids like trifluoroacetic acid (TFA) are often used for more labile groups like p-methoxybenzyl (PMB) ethers, stronger conditions may be required for the more stable benzyl group. clockss.orgnih.gov The choice of Lewis acid must be made carefully to prevent undesired reactions with the electron-rich indole nucleus.

Reductive Cleavage: Systems like triethylsilane and potassium tert-butoxide have been shown to be effective for the reductive cleavage of C-O bonds in aryl ethers. researchgate.netresearchgate.net

Upon deprotection, the newly formed 6-hydroxyl group behaves as a typical phenol, opening up numerous possibilities for subsequent chemical modifications. This functionality is a key handle for introducing diversity into the molecular scaffold.

Common transformations include:

O-Alkylation: Reaction with various alkyl halides in the presence of a base (Williamson ether synthesis) can introduce a wide array of ether linkages.

O-Acylation: Esterification with acyl chlorides or anhydrides yields the corresponding esters.

Conversion to Triflates: Reaction with triflic anhydride (B1165640) produces a triflate ester, which is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new C-C, C-N, or C-O bonds at the C6 position.

Reactivity of the Methyl Group (C5-CH3) in Targeted Modifications

The C5-methyl group is generally less reactive than other functional groups on the indole ring. However, its benzylic nature allows for specific transformations under appropriate conditions, particularly through radical or oxidative pathways. While direct functionalization of the benzene (B151609) moiety of indoles at positions like C5 can be challenging, recent advances have provided new avenues. nih.govresearchgate.netchemicaltoday.in

Radical reactions can provide a pathway to functionalize the otherwise inert C-H bonds of the methyl group.

Benzylic Halogenation: A common method for activating such a methyl group is through free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like AIBN or under photochemical conditions. This reaction would convert the C5-methyl group to a bromomethyl group (C5-CH2Br). The resulting benzylic bromide is a versatile electrophilic intermediate, readily participating in nucleophilic substitution reactions to introduce a wide range of functionalities (e.g., azides, cyanides, ethers, thioethers).

Recent studies have also demonstrated that radical pathways can be employed for the direct C5-selenylation of the indole core, indicating the feasibility of targeting this position through radical intermediates. acs.org

The methyl group can be oxidized to higher oxidation states, such as an aldehyde or a carboxylic acid, providing another handle for molecular diversification.

Oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid can oxidize the benzylic methyl group to a carboxylic acid. However, these harsh conditions may not be compatible with the sensitive indole nucleus and the C3-aldehyde, which are also susceptible to oxidation.

Milder Oxidation: More selective methods may be required to achieve controlled oxidation. For instance, catalytic oxidation using metal catalysts in the presence of a suitable terminal oxidant could potentially convert the methyl group to an aldehyde or carboxylic acid with higher selectivity. The oxidation of methyl groups on heterocyclic systems is a subject of ongoing research, with enzymatic processes in biological systems, such as the oxidation of 5-methylcytosine, providing inspiration for developing new chemical methods. nih.gov

Application in Multicomponent Reactions (MCRs) for Scaffold Diversity

The strategic placement of the benzyloxy and methyl groups on the indole ring of this compound can influence its reactivity and the diversity of the resulting molecular scaffolds in MCRs. These substituents, being electron-donating, can enhance the nucleophilicity of the indole core, potentially affecting reaction rates and pathways.

The aldehyde functionality at the C3 position of the indole ring is the primary reactive site for initiating multicomponent cascades. A common strategy involves the in situ formation of a Knoevenagel adduct by the reaction of the indole-3-carbaldehyde with an active methylene compound. This adduct then acts as a Michael acceptor for a subsequent nucleophilic addition, leading to the formation of diverse heterocyclic systems.

One notable example is the three-component reaction of an indole-3-carbaldehyde, an active methylene compound (such as malononitrile or a 1,3-dicarbonyl compound), and a third component that can act as a nucleophile. For instance, the reaction with barbituric acid or its derivatives in the presence of a catalyst can lead to the formation of indolyl-substituted pyrimidine (B1678525) derivatives. Similarly, the use of dimedone as the third component can yield indolyl-substituted chromene derivatives. The scope of these reactions is broad, allowing for variation in all three components to create a library of compounds with different substitution patterns.

Another significant class of MCRs involving indole-3-carbaldehydes is the Ugi reaction. This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. The incorporation of this compound into a Ugi reaction would lead to the formation of complex peptide-like structures bearing the substituted indole moiety. Post-Ugi transformations can further diversify the molecular scaffolds, leading to the synthesis of spiroindolines and other intricate heterocyclic systems. For example, a gold-catalyzed domino cyclization following a Ugi reaction of an indole-3-aldehyde has been reported to produce diversely substituted spiroindolines. rsc.org

The following table summarizes representative MCRs where substituted indole-3-carbaldehydes are key components, illustrating the potential applications for this compound.

| MCR Type | Component 1 | Component 2 | Component 3 (and 4) | Resulting Scaffold |

| Knoevenagel-Michael-Cyclization | Indole-3-carbaldehyde | Malononitrile | 1,3-Dicarbonyl Compound | Spiro[4H-pyran-3,3′-oxindole] |

| Pictet-Spengler/Ugi | Indole derivative | Glyoxalate, Aldehyde | Amine, Isocyanide | Diketopiperazine-fused tetrahydro-β-carboline |

| Domino Reaction | Indole-3-carbaldehyde | Propargylamine | Acid, Isocyanide | Spiroindoline |

| Hantzsch-type | Indole-3-carbaldehyde | β-Ketoester, Amine | - | Indolyl-dihydropyridine |

Achieving stereocontrol in MCRs is a significant challenge and a major focus of contemporary research. The development of diastereoselective and enantioselective MCRs allows for the synthesis of chiral molecules with defined three-dimensional structures, which is crucial for their biological activity.

Diastereoselective Control: In many MCRs involving indole-3-carbaldehydes, multiple stereocenters are generated in a single step. The relative configuration of these stereocenters can often be controlled by the reaction conditions, the nature of the substrates, and the catalyst employed. For instance, in the synthesis of spiro[carbazole-3,5′-pyrimidines] through a four-component reaction, high diastereoselectivity has been achieved. rsc.org Similarly, a catalyst-free three-component reaction for the construction of polycyclic spiroindolines from 2-isocyanoethylindole, malononitrile, and an aldehyde has been shown to proceed with excellent diastereoselectivity. rsc.org The diastereomeric ratio is often influenced by thermodynamic and kinetic factors during the formation of the cyclic transition states.

Enantioselective Control: The development of asymmetric MCRs relies on the use of chiral catalysts, such as organocatalysts or chiral metal complexes. These catalysts can create a chiral environment that favors the formation of one enantiomer over the other.

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of enantioselective transformations involving indoles. nih.govrsc.org They can activate the iminium ion intermediate formed from the indole carbaldehyde and an amine, guiding the nucleophilic attack to occur from a specific face.

Organocatalysis using chiral amines, such as those derived from cinchona alkaloids or proline, has also been successfully applied to the enantioselective synthesis of spirooxindole derivatives and indolyl-substituted dihydropyridines. nih.govnih.govnih.gov For example, a cinchonidine-derived thiourea (B124793) has been used to catalyze the three-component reaction of isatins, malononitrile, and 1,3-dicarbonyl compounds to afford spiro[4H-pyran-3,3′-oxindole] derivatives with high enantiomeric excess (ee). nih.gov

The table below presents examples of stereoselective MCRs involving indole derivatives, highlighting the catalysts and the level of stereocontrol achieved, which could be applicable to reactions with this compound.

| Reaction Type | Catalyst | Stereocontrol | Product | Yield | dr/ee |

| Knoevenagel/Michael/Cyclization | Cinchonidine-derived thiourea | Enantioselective | Spiro[4H-pyran-3,3′-oxindole] | 71–92% | up to 87% ee |

| Michael/Aza-Henry/Cyclization | Chiral base organocatalyst | Enantioselective | 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] | 40–82% | 30–58% ee |

| [4+1] Spirocyclization | Rh(III) complex | Diastereoselective | 3-Spirooxindole 3H-indoles | High | High dr |

| Four-component reaction | CuSO4 | Diastereoselective | Spiro[carbazole-3,5′-pyrimidines] | Good | High dr |

Applications As a Versatile Synthetic Building Block

Precursor in the Construction of Diverse Heterocyclic Scaffolds

The indole-3-carbaldehyde moiety is a well-established reactive intermediate for the synthesis of various heterocyclic systems. The presence of the benzyloxy and methyl groups at the 6- and 5-positions, respectively, of the indole (B1671886) nucleus in 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde provides a handle for further functionalization and influences the electronic properties of the indole ring, thereby impacting its reactivity in cyclization and condensation reactions.

Synthesis of Annulated Indole Systems (e.g., Pyrroloindoles, Carbazole (B46965) Derivatives)

The construction of annulated indole systems, where a new ring is fused to the indole core, is a significant area of synthetic chemistry due to the prevalence of these motifs in natural products and pharmaceuticals. While direct examples of the use of this compound in the synthesis of pyrroloindoles are not extensively documented in readily available literature, the general reactivity of indole-3-carbaldehydes suggests its potential in such transformations. For instance, condensation reactions with suitable reagents could lead to the formation of pyrrolo[2,3-f]indole (B14039485) structures.

In the realm of carbazole synthesis, indole derivatives are valuable precursors. The synthesis of carbazole derivatives often involves the formation of a new six-membered ring fused to the indole core. Methodologies such as the Diels-Alder reaction of indole-based dienes have been employed for the synthesis of functionalized carbazoles. metu.edu.tr While specific examples utilizing this compound are not explicitly detailed, its aldehyde functionality could be transformed into a diene or dienophile to participate in such cycloaddition reactions, ultimately leading to carbazole derivatives. The synthesis of pyrido[4,3-b]carbazole derivatives, which are structurally related to carbazoles, has been achieved through multi-step sequences often involving substituted indole precursors. ptfarm.pl

Formation of Other Fused and Spiro-Indole Architectures

The aldehyde group of this compound is a key functional group for the construction of other fused and spiro-indole architectures. Fused heterocyclic compounds are of significant interest in medicinal chemistry. The Vilsmeier-Haack reagent, often used in the synthesis of indole-3-carbaldehydes, is also instrumental in the synthesis of various fused heterocycles. nih.gov

Spiro-indoles, characterized by a spirocyclic junction at the C2 or C3 position of the indole ring, are another important class of heterocyclic compounds with diverse biological activities. nih.govmdpi.com The synthesis of spirooxindoles, a prominent subclass of spiro-indoles, often involves the reaction of isatins or other activated indole derivatives. While direct synthetic routes starting from this compound to form spiro-indoles are not prominently reported, its conversion to a suitable precursor that can undergo spirocyclization is a plausible synthetic strategy.

Strategic Intermediate in the Total Synthesis of Complex Molecular Architectures

The indole nucleus is a cornerstone of many complex natural products, particularly alkaloids. The strategic placement of functional groups on the indole ring is crucial for the successful total synthesis of these intricate molecules.

Role in the Synthesis of Indole Alkaloid Analogs

Indole alkaloids represent a large and structurally diverse family of natural products with a wide range of biological activities. The synthesis of indole alkaloid analogs is a major focus of medicinal chemistry research, aimed at developing new therapeutic agents. nih.gov Indole-3-carbaldehyde and its derivatives are fundamental building blocks in the synthesis of many indole alkaloids. researchgate.net The aldehyde functionality can be elaborated into the complex side chains and fused ring systems characteristic of these natural products.

While specific total syntheses of indole alkaloid analogs employing this compound as a starting material are not extensively documented in the surveyed literature, its structural features make it a highly valuable precursor for this purpose. The benzyloxy group serves as a protected phenol, which can be deprotected at a later stage of the synthesis to reveal a free hydroxyl group, a common feature in many indole alkaloids. The methyl group at the 5-position can also influence the biological activity of the final analog.

Contributions to the Assembly of Designed Organic Molecules

Beyond natural product synthesis, this compound is a valuable tool for the construction of designed organic molecules with specific functions. The ability to introduce various substituents onto the indole ring and to modify the aldehyde group allows for the creation of a diverse library of compounds for screening in various applications. The synthesis of substituted indole derivatives is a cornerstone of drug discovery, and this compound provides a versatile platform for generating novel molecular entities. researchgate.net

Development of Functionalized Indole Conjugates for Chemical Probes and Ligands

The indole scaffold is not only a key component of biologically active molecules but also a useful fluorophore and a core structure for the development of chemical probes and ligands.

Functionalized indole derivatives are widely used as fluorescent probes for biological imaging and as ligands for various receptors and enzymes. The aldehyde group of this compound can be readily converted into a variety of other functional groups, such as amines, alcohols, and carboxylic acids, which can then be used to attach the indole moiety to other molecules or to modulate its binding properties.

For instance, the synthesis of indole-based ligands for sigma receptors has been reported, demonstrating the utility of the indole scaffold in designing molecules that target specific biological macromolecules. nih.gov The development of indole-containing metal complexes for medicinal applications further highlights the importance of functionalized indoles as ligands. nih.gov While direct examples of the use of this compound in these specific applications are not readily found, its chemical reactivity and structural features make it a promising candidate for the development of novel chemical probes and ligands.

Synthetic Routes to Fluorescent or Radiolabeled Indole Derivatives (for research applications)

The indole core is a common feature in many fluorescent molecules, and this compound serves as a key starting material for creating fluorescent probes. The aldehyde group at the C-3 position is particularly reactive and can undergo various condensation reactions to extend the π-conjugated system, a critical factor for fluorescence. For instance, reaction with active methylene (B1212753) compounds can lead to the formation of derivatives that exhibit significant Stokes shifts. These fluorescent indole analogues are valuable tools in chemical biology for imaging and sensing applications.

In addition to fluorescent labeling, this compound is a candidate for isotopic labeling, including deuteration, for use in mechanistic studies and as internal standards in analytical chemistry. Catalytic methods, such as the Vilsmeier-Haack reaction using deuterated reagents, can introduce deuterium (B1214612) at the aldehyde position. orgsyn.org Such labeled compounds are instrumental in tracing metabolic pathways and in quantitative mass spectrometry.

Ligand Design for Organocatalysis or Metal Coordination

The indole framework and its derivatives are widely used in the design of ligands for metal complexes. nih.gov The aldehyde functionality of this compound can be readily converted into a Schiff base by condensation with a primary amine. The resulting imine, often in conjunction with other donor atoms within the ligand structure, can coordinate to a variety of metal centers.

These metal complexes have applications in catalysis and as therapeutic agents. nih.gov The substituents on the indole ring, such as the benzyloxy and methyl groups, can be modified to fine-tune the steric and electronic properties of the resulting ligand, thereby influencing the catalytic activity and stability of the metal complex. Indole-based compounds are recognized for their biocompatibility and have been utilized in bio-imaging applications. nih.gov

Role in the Synthesis of Precursors for Materials Science and Advanced Functional Molecules (e.g., chromophores, polymers)

The utility of this compound extends into materials science, where it serves as a precursor for advanced functional molecules. The synthesis of chromophores is a prominent application, where the indole-3-carbaldehyde unit is a key component in constructing molecules with specific photophysical properties. nih.gov Multi-component reactions involving this aldehyde can lead to the formation of complex π-systems, such as furopyrimidinones and indolylmalonamides, which exhibit intense fluorescence and are used in chemical sensing. nih.gov

Furthermore, the reactive nature of the aldehyde group allows for the incorporation of this indole derivative into polymeric structures. Condensation polymerization with suitable co-monomers can produce polymers containing the indole moiety in the main chain or as a pendant group. Such polymers may possess unique optical, electronic, or thermal properties, making them suitable for applications in organic electronics and smart materials. The indole nucleus is a common structural motif in functional materials. acs.org

Interactive Table of Synthetic Applications

Below is a summary of the synthetic routes and applications for derivatives of this compound.

| Derivative Class | Synthetic Reaction | Application |

| Fluorescent Probes | Knoevenagel Condensation | Bio-imaging, Chemical Sensing |

| Radiolabeled Tracers | Catalytic Deuteration | Mechanistic Studies, Mass Spectrometry |

| Schiff Base Ligands | Imine Condensation | Metal Coordination, Catalysis |

| Chromophores | Multi-component Reactions | Dyes, Optical Materials |

| Functional Polymers | Condensation Polymerization | Organic Electronics, Smart Materials |

Advanced Analytical and Mechanistic Investigations in Synthetic Research

In-situ Reaction Monitoring Techniques for Process Optimization

Optimizing the synthesis of complex molecules like 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde requires careful control over reaction conditions to maximize yield and purity. While the literature on this specific compound's in-situ monitoring is not extensively detailed, standard organic synthesis practices rely on various monitoring techniques. Most academic reports on the synthesis of related indole-3-carbaldehydes mention the use of Thin-Layer Chromatography (TLC) as the primary method for reaction monitoring. rsc.orgrsc.org TLC is an offline technique that allows chemists to track the consumption of starting materials and the formation of products over time, signaling the appropriate point for reaction work-up.

For industrial-scale production or detailed kinetic studies, more advanced in-situ (in the reaction mixture) techniques are often employed. These methods provide real-time data without disrupting the reaction. Although specific applications to this compound are not published, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for monitoring key functional group transformations in similar syntheses.

| Monitoring Technique | Type | Information Gained | Application in Process Optimization |

| Thin-Layer Chromatography (TLC) | Offline | Qualitative assessment of reactant consumption and product/byproduct formation. rsc.org | Determines reaction completion, helping to avoid over-reaction or decomposition. |

| High-Performance Liquid Chromatography (HPLC) | Offline | Quantitative analysis of reaction components, providing precise data on yield and purity. | Allows for fine-tuning of parameters like temperature, concentration, and catalyst loading. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | In-situ | Real-time tracking of the disappearance of reactant functional groups and the appearance of product functional groups (e.g., formation of the aldehyde C=O stretch). | Enables precise determination of reaction endpoints and kinetic profiling. |

| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | In-situ | Provides detailed structural information on all species in the reaction mixture in real-time. | Offers mechanistic insights by identifying transient intermediates and quantifying all components simultaneously. |

Detailed Mechanistic Elucidation of Novel Transformations Involving the Compound

Understanding the precise step-by-step pathway of a chemical reaction is fundamental to developing new synthetic methods and controlling product outcomes. Research on the indole (B1671886) scaffold has led to detailed mechanistic studies of transformations involving the indole nucleus and its functional groups.

One notable transformation is the conversion of substituted indoles into 1H-indazole-3-carboxaldehydes through nitrosation in a mildly acidic environment. rsc.org This reaction proceeds through a complex, multi-step mechanism. The process begins with the nitrosation at the C3 position of the indole ring, which is the most nucleophilic site, to form an oxime intermediate. rsc.org This is followed by the addition of water to the C2 position, which induces the opening of the five-membered pyrrole (B145914) ring. The reaction concludes with a subsequent ring-closure step to form the stable six-membered indazole ring, yielding the final aldehyde product. rsc.org

Another area of mechanistic investigation involves the solid-state reactions of indoles with aldehydes. Studies using solid-state NMR spectroscopy and Density Functional Theory (DFT) calculations have elucidated the mechanism of the Friedel–Crafts hydroxyalkylation between indole derivatives and aromatic aldehydes. rsc.org These investigations provided direct evidence for a hydroxylic intermediate species, where the aldehyde has added to the indole ring but before the subsequent dehydration or further reaction occurs. rsc.org DFT calculations supported these experimental findings by showing that the formation of this intermediate is energetically favorable. rsc.org

| Transformation | Starting Material Class | Key Intermediates | Method of Elucidation |

| Indole to Indazole Conversion | Substituted Indoles | C3-Nitrosated adduct, Oxime, Ring-opened species. rsc.org | Reaction progress analysis (TLC), Spectroscopic characterization of the final product. rsc.org |

| Friedel–Crafts Hydroxyalkylation | Indole derivatives and aromatic aldehydes | Hydroxylic intermediate ((1H-indol-3-yl)(phenyl)methanol). rsc.org | Solid-state NMR spectroscopy, Density Functional Theory (DFT) calculations. rsc.org |

Spectroscopic Approaches for the Elucidation of Novel Derivative Structures and Stereochemistry

The definitive identification of new chemical entities derived from this compound relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of molecular structure determination in solution. ¹H NMR provides information about the chemical environment, number, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. For instance, in a derivative of 5-benzyloxy-1H-indole that was converted to an indazole, the aldehyde proton (CHO) appears as a singlet at 10.16 ppm in the ¹H NMR spectrum, and the benzylic protons (OCH₂Ph) show a characteristic singlet at 5.17 ppm. rsc.org The corresponding aldehyde carbon appears around 187.2 ppm in the ¹³C NMR spectrum. rsc.org

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of a compound. This technique provides definitive confirmation of a molecule's chemical formula by measuring its mass-to-charge ratio to a very high degree of accuracy. rsc.orgrsc.org

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule. The aldehyde group, for example, exhibits a strong, characteristic C=O stretching vibration typically in the range of 1650-1680 cm⁻¹. rsc.orgrsc.org The N-H stretch of the indole ring is also readily identifiable as a sharp peak around 3200-3400 cm⁻¹. rsc.org

X-ray Crystallography offers the most definitive structural information by providing a three-dimensional map of electron density in a single crystal. This technique can determine the precise spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry. For example, a crystallographic study of the closely related 5-methyl-1H-indole-3-carbaldehyde confirmed the molecule is nearly planar and revealed how molecules are linked in the crystal lattice through N—H···O hydrogen bonds. nih.gov

| Spectroscopic Technique | Information Provided | Example Application for Indole-3-Carbaldehyde Derivatives |

| ¹H NMR | Chemical environment and connectivity of protons. | Identification of aldehyde proton (~10.0 ppm) and aromatic/substituent protons. rsc.orgrsc.org |

| ¹³C NMR | Carbon skeleton of the molecule. | Detection of the aldehyde carbonyl carbon (~185 ppm) and other carbons in the ring system. rsc.orgrsc.org |

| HRMS | Exact molecular weight and elemental formula. | Confirms the molecular formula, e.g., for C₁₅H₁₁N₂O₂ ([M-H]⁻), the calculated m/z was 251.0821, and the found value was 251.0817. rsc.org |

| IR Spectroscopy | Presence of functional groups. | Strong absorption for the aldehyde C=O stretch (1656 cm⁻¹) and N-H stretch (3247 cm⁻¹). rsc.org |

| X-ray Crystallography | 3D atomic arrangement, bond lengths, angles, and stereochemistry. | Confirmed the planar structure of 5-methyl-1H-indole-3-carbaldehyde and characterized intermolecular hydrogen bonding. nih.gov |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT) for Reactivity and Selectivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the reactivity and selectivity of molecules like 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde. These methods provide insights into the electronic structure, which governs the molecule's chemical behavior.

By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the most likely sites for electrophilic and nucleophilic attack. For an indole-3-carbaldehyde derivative, the electron-withdrawing nature of the aldehyde group at the C3 position influences the electron density distribution across the indole (B1671886) ring. DFT calculations can precisely quantify this effect and highlight the reactivity of different positions on the molecule.

Furthermore, these calculations can predict various molecular properties that are crucial for understanding reactivity. These properties are often used to construct reactivity maps and predict the outcomes of chemical reactions.

Table 1: Predicted Molecular Properties from Quantum Chemical Calculations

| Property | Predicted Information | Relevance to Reactivity and Selectivity |

| HOMO/LUMO Energies | Identifies regions of high electron density (HOMO) and electron deficiency (LUMO). | Predicts sites for electrophilic and nucleophilic attack, respectively. |

| Electrostatic Potential (ESP) Map | Visualizes the charge distribution on the molecular surface. | Indicates regions prone to electrostatic interactions with other reagents. |

| Fukui Functions | Quantifies the change in electron density at a specific point when the total number of electrons changes. | Provides a more refined prediction of local reactivity for electrophilic, nucleophilic, and radical attacks. |

| Global Reactivity Descriptors | Includes chemical potential, hardness, and electrophilicity index. | Offers a general overview of the molecule's stability and reactivity. |

Detailed research findings on related indole-3-carbaldehyde structures demonstrate that the C2 position is often susceptible to nucleophilic attack, a prediction that can be rationalized through DFT calculations of the electron density and LUMO distribution.

Molecular Modeling of Reaction Pathways and Transition State Analysis

Molecular modeling techniques are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By simulating the reaction pathways, chemists can gain a deeper understanding of the energetic and structural changes that occur during a transformation.

Transition state analysis is a key component of these studies. By locating the transition state structure and calculating its energy, the activation energy for a given reaction step can be determined. This information is vital for predicting reaction rates and understanding why certain reaction pathways are favored over others. For instance, in reactions involving the aldehyde group, such as aldol (B89426) condensations or reductions, molecular modeling can map out the energy profile of the entire process.

These computational studies can explore various reaction conditions, such as the choice of solvent and catalyst, to predict their impact on the reaction outcome. This predictive capability is invaluable for optimizing experimental conditions and guiding the synthesis of new derivatives.

Table 2: Parameters Obtained from Molecular Modeling of Reaction Pathways

| Parameter | Description | Significance in Reaction Analysis |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. | A lower activation energy corresponds to a faster reaction rate. |

| Transition State Geometry | The molecular structure at the highest point on the reaction energy profile. | Provides insights into the steric and electronic interactions at the crucial point of the reaction. |

| Reaction Energy (ΔErxn) | The overall energy change between reactants and products. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Solvent Effects | The influence of the solvent on the energies of reactants, transition states, and products. | Helps in selecting the appropriate solvent to enhance reaction rates and selectivity. |

Structure-Reactivity Relationship (SRR) Studies of Derived Indole Scaffolds

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the chemical structure of a series of compounds and their reactivity. For indole scaffolds derived from this compound, SRR studies can provide valuable insights into how modifications to the core structure influence its chemical properties.

By systematically altering the substituents on the indole ring and observing the resulting changes in reactivity, quantitative models can be developed. These models often employ molecular descriptors, which are numerical values that encode structural or physicochemical properties of the molecules.

For example, modifying the benzyloxy group at the C6 position or the methyl group at the C5 position would alter the electronic and steric properties of the indole ring. SRR studies can quantify how these changes affect the reactivity of the aldehyde group at C3 or the susceptibility of the indole nitrogen to substitution.

Table 3: Common Molecular Descriptors Used in SRR Studies

| Descriptor Type | Examples | Information Encoded |

| Electronic | Hammett constants (σ), Dipole moment | Describes the electron-donating or electron-withdrawing nature of substituents. |

| Steric | Taft steric parameters (Es), Molar refractivity (MR) | Quantifies the size and shape of substituents. |

| Topological | Connectivity indices, Wiener index | Represents the branching and connectivity of the molecular graph. |

| Quantum Chemical | HOMO/LUMO energies, Atomic charges | Derived from quantum chemical calculations to describe electronic properties. |

Algorithmic Approaches for Retrosynthetic Planning and Reaction Prediction

The synthesis of a complex molecule like this compound can be a challenging task. Algorithmic approaches for retrosynthetic planning and reaction prediction are emerging as powerful tools to assist chemists in designing efficient synthetic routes.

Retrosynthetic analysis involves breaking down a target molecule into simpler, commercially available starting materials. Computer algorithms can automate this process by applying a set of known chemical reactions in reverse. These programs can propose multiple synthetic pathways, allowing chemists to evaluate and select the most viable option.

Reaction prediction algorithms, often powered by machine learning, can predict the outcome of a chemical reaction given a set of reactants and conditions. These tools can help to identify potential side products and optimize reaction conditions to maximize the yield of the desired product. For a molecule with multiple reactive sites like this compound, such predictive tools can be particularly useful in planning a selective synthesis.

Table 4: Algorithmic Approaches in Chemical Synthesis

| Approach | Function | Application to Target Molecule |

| Rule-Based Retrosynthesis | Uses a predefined library of chemical transforms to propose disconnections. | Can suggest established indole synthesis methods like the Fischer or Reissert indole synthesis. |

| Machine Learning-Based Retrosynthesis | Learns from vast databases of known reactions to propose novel synthetic routes. | May identify less intuitive but potentially more efficient synthetic pathways. |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. | Can be used to validate proposed synthetic steps and anticipate potential challenges. |

Future Directions and Emerging Research Perspectives

Exploration of Novel Catalytic Systems for Indole (B1671886) Functionalization

The development of efficient and selective methods for the functionalization of the indole nucleus is a cornerstone of modern organic synthesis. Future research will undoubtedly focus on the application of novel catalytic systems to manipulate the structure of 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde and its derivatives.

Transition metal catalysis, particularly with palladium and rhodium, has shown immense promise in C-H activation and cross-coupling reactions of indoles. beilstein-journals.orgnih.gov For a substrate like this compound, these catalytic systems could enable direct and regioselective introduction of various substituents at positions that are otherwise difficult to access. For instance, palladium-catalyzed C-H arylation or alkenylation at the C2, C4, or C7 positions could generate a library of novel compounds with potentially enhanced biological activities or material properties. beilstein-journals.org Similarly, rhodium-catalyzed annulation reactions could be employed to construct complex fused-ring systems, expanding the structural diversity of accessible molecules. acs.orgacs.orgrsc.org

Table 1: Potential Novel Catalytic Applications for Indole Functionalization

| Catalytic System | Potential Transformation on this compound | Potential Outcome |

| Palladium(II) Acetate / Ligand | Direct C-H Arylation at C2 or C7 | Synthesis of novel biaryl indole derivatives |

| Rhodium(III) Complexes | [3+2] Cycloaddition with alkynes | Formation of fused polycyclic indole structures |

| Copper(I) Iodide / Ligand | Sonogashira Coupling of a halogenated derivative | Introduction of alkynyl moieties for further functionalization |

| Iridium-based Catalysts | C-H Borylation | Regioselective introduction of boronate esters for subsequent cross-coupling reactions |

Development of Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a paramount goal in organic synthesis. Future research on this compound will increasingly leverage chemo-, regio-, and stereoselective transformations to construct complex molecules with precise three-dimensional arrangements.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and its application to indole derivatives is a burgeoning field. rsc.org Chiral amines, phosphoric acids, and other small organic molecules can be used to catalyze a variety of stereoselective reactions, such as Friedel-Crafts alkylations and Michael additions, at the C2 or C3 position of the indole ring. For this compound, the aldehyde functionality provides a handle for further organocatalytic transformations, enabling the synthesis of enantioenriched products.

Enzymatic resolutions and desymmetrization reactions offer another avenue for accessing chiral indole derivatives. researchgate.netnih.govnih.gov Lipases, for instance, can be used for the kinetic resolution of racemic indole-containing alcohols, which could be derived from the reduction of the carbaldehyde group in the parent compound. researchgate.netnih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

The demand for rapid synthesis and screening of compound libraries has driven the adoption of flow chemistry and automated synthesis platforms. The integration of these technologies into the synthesis and derivatization of this compound is a promising future direction.

Continuous flow reactors offer numerous advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for straightforward scale-up. nih.govnih.govmdpi.com The synthesis of the indole-3-carbaldehyde core, for example via the Vilsmeier-Haack reaction, can be adapted to a flow process, allowing for a more efficient and reproducible production of the starting material. Furthermore, subsequent functionalization reactions can be performed in-line, creating a continuous and automated workflow for the generation of diverse derivatives. nih.govnih.gov

Sustainable and Biocatalytic Approaches for the Synthesis and Derivatization of the Compound

In an era of increasing environmental awareness, the development of sustainable and biocatalytic methods for chemical synthesis is of utmost importance. Future research will aim to incorporate green chemistry principles into the synthesis and modification of this compound.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. youtube.comnih.govnih.govrsc.orgacs.org For instance, the biosynthesis of many indole alkaloids involves enzyme-catalyzed steps that could be harnessed for the synthesis of complex derivatives of our target compound. youtube.comnih.govnih.govrsc.orgacs.org Enzymes such as monooxygenases, methyltransferases, and glycosyltransferases could be employed to introduce a variety of functional groups onto the indole scaffold with high chemo- and regioselectivity.

Interdisciplinary Research Avenues with Materials Science and Supramolecular Chemistry

The unique electronic and photophysical properties of the indole ring make it an attractive building block for the development of novel materials. Interdisciplinary research at the interface of organic chemistry, materials science, and supramolecular chemistry will open up new avenues for the application of this compound.

In materials science, indole derivatives have been investigated as organic semiconductors and components of organic light-emitting diodes (OLEDs). urjc.esspiedigitallibrary.orgresearchgate.netillinois.edu The benzyloxy and methyl substituents on the target compound can be strategically modified to tune its electronic properties and solid-state packing, potentially leading to materials with improved charge transport characteristics. The aldehyde group can be used as a reactive handle to incorporate the indole unit into larger polymeric or supramolecular structures. rsc.orgresearchgate.netrsc.org

In supramolecular chemistry, the indole N-H group can participate in hydrogen bonding, enabling the self-assembly of indole-containing molecules into well-defined nanostructures. The derivatization of this compound could lead to the creation of novel supramolecular polymers, gels, and liquid crystals with interesting functional properties.

Table 2: Potential Interdisciplinary Applications

| Research Area | Potential Application of this compound Derivatives | Desired Properties |

| Materials Science | Organic Thin-Film Transistors (OTFTs) | High charge carrier mobility, good processability |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, tunable emission color |

| Supramolecular Chemistry | Self-Assembled Monolayers | Ordered molecular packing on surfaces |

| Supramolecular Chemistry | Supramolecular Gels | Stimuli-responsive properties, high thermal stability |

Q & A

Q. What are the standard synthetic routes for 6-Benzyloxy-5-methyl-1H-indole-3-carbaldehyde?

Answer: The synthesis typically involves functionalization of the indole core. A common approach includes:

Formylation at the 3-position : Use of Vilsmeier-Haack conditions (POCl₃/DMF) on 5-methylindole derivatives to introduce the aldehyde group .

Benzyloxy introduction : Protection of hydroxyl groups (if present) via benzylation using benzyl bromide under basic conditions (e.g., NaH in DMF) .

Purification : Column chromatography or recrystallization (e.g., from DMF/acetic acid mixtures) to isolate the product .

Key intermediates include 5-methylindole-3-carbaldehyde, with benzylation confirmed via NMR (e.g., characteristic benzyl protons at δ 5.1–5.3 ppm) .

Q. How is the structure of this compound validated?

Answer: Structural confirmation relies on:

- NMR spectroscopy :

- Mass spectrometry : HR-ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : SHELX software for refinement of crystal structures, resolving ambiguities in regiochemistry .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of benzylation in indole derivatives?

Answer:

- Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of hydroxyl/amino groups, favoring benzylation at electron-rich positions (e.g., C-6 in indole systems) .

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-alkylation), while higher temperatures (50–80°C) accelerate benzyl bromide activation .

- Contradictions : Some studies report competing O- vs. N-benzylation under similar conditions, requiring TLC monitoring to optimize yields .

Q. What strategies resolve contradictions in spectroscopic data for indole-3-carbaldehyde derivatives?

Answer:

- Dynamic NMR : Detects tautomerism (e.g., keto-enol equilibria) in aldehyde-containing indoles, which may obscure spectral interpretation .

- Isotopic labeling : Use of DMF-d₇ or D₂O exchange clarifies proton assignments (e.g., distinguishing NH from solvent peaks) .

- Computational validation : DFT calculations (e.g., using Gaussian) predict NMR shifts to cross-verify experimental data .

Q. How is this compound applied in drug discovery pipelines?

Answer:

- Scaffold for kinase inhibitors : The aldehyde group facilitates Schiff base formation with lysine residues in ATP-binding pockets (e.g., FLT3 inhibitors) .

- Antimicrobial studies : Derivatives show activity against Gram-positive bacteria via membrane disruption (MIC values: 2–8 µg/mL) .

- Challenges : Aldehyde instability under physiological pH requires prodrug strategies (e.g., acetal protection) .

Methodological Guidance

Q. How to optimize reaction yields for large-scale synthesis?

Answer:

- Scale-up considerations :

- Yield improvement :

Q. What analytical techniques distinguish 6-benzyloxy isomers from other indole derivatives?

Answer:

- HPLC-MS : Retention time and fragmentation patterns (e.g., m/z 280 [M+H]⁺ for the parent ion) .

- IR spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹; absence of OH stretches confirms benzyloxy protection .

- Single-crystal XRD : Resolves positional ambiguity of substituents (e.g., benzyloxy at C-6 vs. C-7) .

Data Interpretation and Troubleshooting

Q. How to address low yields in NaBH₄-mediated reductions of indole aldehydes?

Answer:

Q. What causes discrepancies in melting points reported for this compound?

Answer: